molecular formula C24H19ClN4O3 B11058083 3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide

3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide

Cat. No.: B11058083
M. Wt: 446.9 g/mol
InChI Key: ZKYQIKTVWGTAKS-UHFFFAOYSA-N
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Description

3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound belonging to the class of triazoles. Triazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . This particular compound is notable for its unique structure, which includes a triazole ring fused with an anthraquinone moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to its combination of a triazole ring and an anthraquinone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-(3-chloropropyl)-2-hydroxy-5-(4-methylphenyl)iminonaphtho[3,2-e]benzotriazole-6,11-dione

InChI

InChI=1S/C24H19ClN4O3/c1-14-7-9-15(10-8-14)26-18-13-19-22(27-29(32)28(19)12-4-11-25)21-20(18)23(30)16-5-2-3-6-17(16)24(21)31/h2-3,5-10,13,32H,4,11-12H2,1H3

InChI Key

ZKYQIKTVWGTAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C3C(=NN(N3CCCCl)O)C4=C2C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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